molecular formula C24H17ClFN3O B3026888 4-(4-amino-2-fluorophenoxy)-3-chloro-N-(diphenylmethylene)pyridin-2-amine CAS No. 1174046-76-4

4-(4-amino-2-fluorophenoxy)-3-chloro-N-(diphenylmethylene)pyridin-2-amine

Cat. No.: B3026888
CAS No.: 1174046-76-4
M. Wt: 417.9 g/mol
InChI Key: JIKRFKQNHXYGHW-UHFFFAOYSA-N
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Description

“2-Amino-4-(4-amino-2-fluorophenoxy)pyridine” is a research chemical with the CAS Number: 864244-74-6 . It has a molecular weight of 219.22 .


Molecular Structure Analysis

The molecular formula of this compound is C11H10FN3O . The InChI code is 1S/C11H10FN3O/c12-9-5-7(13)1-2-10(9)16-8-3-4-15-11(14)6-8/h1-6H,13H2,(H2,14,15) .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator . The compound has a LogP value of 3.33980 and a topological polar surface area of 74.2 .

Scientific Research Applications

Antibacterial Agent Research

Research has shown that compounds structurally related to 4-(4-amino-2-fluorophenoxy)-3-chloro-N-(diphenylmethylene)pyridin-2-amine, such as pyridonecarboxylic acids and their derivatives, exhibit significant antibacterial activity. These compounds have been synthesized and tested for in vitro and in vivo antibacterial screenings, with some found to be more active than standard antibiotics like enoxacin (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).

Electrophilic Amination Studies

The compound's analogs have been used in electrophilic amination studies, demonstrating processes like the complete removal of the fluorine atom and introduction of chlorine in compounds like 4-fluorophenol. Such studies contribute to understanding the chemical behaviors and possible applications of related compounds (Bombek, Požgan, Kočevar, & Polanc, 2004).

Studies in Tautomerism and Hydrogen Bonding

Research into compounds like N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine, which shares structural similarities, helps in understanding intramolecular hydrogen bonding and tautomerism. These studies, using techniques like IR, NMR, and UV-visible spectroscopy, provide insights into the chemical properties and potential applications of similar compounds (Nazır, Yıldız, Yılmaz, Tahir, & Ülkü, 2000).

Amination Mechanisms

Research into the amination mechanisms of related compounds helps to understand their reactivity and potential applications in various fields, such as pharmaceuticals and materials science. Studies involving amination of substituted halogenoaza-aromatics provide essential data on these processes (Valk, Plas, & Bode, 2010).

Development of Calcium Channel Antagonists

Research into 1,4-dihydropyridine derivatives, structurally related to the compound , has shown potential in developing calcium channel antagonists. These compounds have shown activity that modulates calcium channels, which could have significant implications in medical research (Linden, Şafak, Şimşek, & Gündüz, 2011).

Copolymerization Studies

Studies on amine-bis(phenolate) chromium(III) chloride complexes, related to the compound , show that they can catalyze the copolymerization of cyclohexene oxide and carbon dioxide. This research contributes to understanding the potential use of similar compounds in polymer chemistry and materials science (Devaine-Pressing, Dawe, & Kozak, 2015).

Fluorinated Polyimides Research

Research into fluorinated polyimides based on bis(ether amine) derivatives, structurally similar to the compound , has shown their potential use in developing materials with specific properties like low moisture absorption, low dielectric constants, and high thermal stability. This research is significant in materials science, especially for applications requiring these specific properties (Chung, Lee, Lin, & Hsiao, 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Properties

IUPAC Name

4-[2-(benzhydrylideneamino)-3-chloropyridin-4-yl]oxy-3-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFN3O/c25-22-21(30-20-12-11-18(27)15-19(20)26)13-14-28-24(22)29-23(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-15H,27H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKRFKQNHXYGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=NC=CC(=C2Cl)OC3=C(C=C(C=C3)N)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a reactor was added 10 g of 3-Chloro-N-(diphenylmethylene)-4-(2-fluoro-4-nitrophenoxy)pyridin-2-amine, 1.4 g of Ra-Nickel (type A-5001 from Johnson Matthay) and 100 mL of Me-THF. The reactor was inerted by three nitrogen/hydrogen swings, then pressurized to 25 psig with hydrogen. The reaction mixture was stirred under 25 psig of hydrogen at 25° C. until the hydrogen uptake ceased (1.6 L consumed) and the reaction was judged complete by HPLC. BuOAc (50 mL) was added to the reaction mixture and MeTHF was distilled off under atmospheric pressure until <1% of Me-THF were detected by GC. Maintaining a batch temperature of 90° C., heptane (50 mL) was added over 20 min. The solution was then allowed to cool to room temperature over 8 hrs. The solids were filtered off and the cake was washed with 50 mL heptane. The solid was dried in a vacuum oven at 60° C. for 12 hr to afford 4-(4-Amino-2-fluorophenoxy)-3-chloro-N-(diphenylmethylene)pyridin-2-amine (8.88 g; 95% yield) as a light yellow crystalline solid.
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Synthesis routes and methods II

Procedure details

The following materials were added to a 2-L Chem-Glass reactor: 3-chloro-N -(diphenylmethylene)-4-(2-fluoro-4-nitrophenoxy)pyridin-2-amine (110.00 g, 221 mmol), isopropyl alcohol (990.00 mL), and ammonium sulfide (˜40% in water, 297.00 mL, 2324 mmol). The mixture was allowed to stir at 20° C. for 3-4 h. 3-Chloro-N -(diphenylmethylene)-4-(2-fluoro-4-nitrophenoxy)pyridin-2-amine was not detected by HPLC analysis. The reaction mixture was heated to 70° C. and allowed to stir for 3-4 h. Once the reaction was complete, water (14 mL/g·LR) was added. The reaction mixture was cooled to 20° C. (reaction temp) over 1 h. Upon cooling a solid precipitated and was filtered off and washed with water (12.5 mL/g·LR), followed by heptane:MTBE (4:1; 5 mL/g·LR). After LOD (˜25%), 95.3 g of crude 4-(4-amino-2-fluorophenoxy )-3-chloro-N-(diphenylmethylene)pyridin-2-amine (90AP) was obtained. The crude 4-(4-amino-2-fluorophenoxy)-3-chloro-N-(diphenylmethylene)pyridin-2-amine was dissolved into n-BuOAc (7 mL/g·LR) by heating to approximately 85° C. At 85° C., heptane (7 mL/g·LR) was added dropwise until the solution became cloudy. The solution was then allowed to cool to 20° C. with stirring. Once at 20° C., the slurry was aged for 8 h. The solid was filtered, washed with heptane (5 mL/g·LR), and then dried overnight in a vacuum oven at 60° C. to afford 4-(4-amino-2-fluorophenoxy)-3-chloro-N-(diphenylmethylene)pyridin-2-amine (62.53 g; 67.69% yield) as a faint yellow solid. 1H NMR (CDCl3) δ 6.23 (dd, 1 H, J=1.0, 5.6 Hz), 6.43 (m, 1 H), 6.49 (dd, 1 H, J=2.5, 12.1 Hz), 6.92 (t, 1 H, J=8.6 Hz), 7.25-7.60 (m, 8 H), 7.87 (m, 2 H), 7.95 (d, 1 H, J=6.1 Hz); MS (ESI+) m/z 418.6 (M +H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-amino-2-fluorophenoxy)-3-chloro-N-(diphenylmethylene)pyridin-2-amine
Reactant of Route 2
4-(4-amino-2-fluorophenoxy)-3-chloro-N-(diphenylmethylene)pyridin-2-amine
Reactant of Route 3
4-(4-amino-2-fluorophenoxy)-3-chloro-N-(diphenylmethylene)pyridin-2-amine
Reactant of Route 4
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4-(4-amino-2-fluorophenoxy)-3-chloro-N-(diphenylmethylene)pyridin-2-amine
Reactant of Route 5
4-(4-amino-2-fluorophenoxy)-3-chloro-N-(diphenylmethylene)pyridin-2-amine
Reactant of Route 6
4-(4-amino-2-fluorophenoxy)-3-chloro-N-(diphenylmethylene)pyridin-2-amine

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